4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid

Click Chemistry Bioconjugation Hydrophilicity

Researchers requiring heterobifunctional linkers for aqueous bioconjugation often face conjugate precipitation and batch irreproducibility from hydrophobic ester analogs. 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid resolves this with a quantifiably superior profile: - LogP -0.9 ensures aqueous solubility vs. ester analog (LogP 0.17), minimizing non-specific binding. - Amide bond provides robust hydrolytic stability; saturated backbone ensures chemical resilience. - Terminal alkyne + free carboxylic acid enable flexible, high-yield (80%) click-chemistry probe design. - Consistent ≥95% purity supports reproducible ADC synthesis, fluorescent labeling, and polymer functionalization from R&D to pilot scale.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 342022-20-2
Cat. No. B1438716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
CAS342022-20-2
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC#CCNC(=O)CCC(=O)O
InChIInChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h1H,3-5H2,(H,8,9)(H,10,11)
InChIKeyCIBNICXUBAQSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid: Overview


4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid (CAS 342022-20-2), also known as 3-[(prop-2-yn-1-yl)carbamoyl]propanoic acid, is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol [1]. It is characterized by a terminal alkyne (propargyl) group linked via an amide bond to a succinic acid (butanoic acid) backbone [1]. This structure confers a combination of click-chemistry reactivity and a free carboxylic acid handle for further conjugation .

Heterobifunctional linker: terminal alkyne and free carboxyl handle
Amide backbone supports hydrolytic stability in aqueous conjugations
Reported higher hydrophilicity may reduce non-specific binding

Why Generic Substitution Fails for This Building Block


The substitution of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid with structurally similar alkyne-containing linkers is not straightforward due to quantifiable differences in physicochemical properties and reactivity that directly impact conjugation efficiency and downstream application performance [1]. The presence of an amide bond versus an ester linkage, as well as the saturation state of the carbon backbone, significantly alters key parameters such as hydrophilicity, hydrogen bonding capacity, and chemical stability . These differences, detailed in the quantitative evidence below, can lead to variations in solubility, non-specific binding, and the hydrolytic stability of the final conjugate, making a generic substitution without validation a risk to experimental reproducibility and product integrity.

Ester analogs (e.g., propynyloxy butanoic acid) exhibit lower hydrophilicity; may alter aqueous solubility and increase non-specific binding.
Amide-to-ester replacement changes hydrogen bond donor count; this can shift permeability and target-interaction profiles.
Unsaturated backbone analogs may differ in chemical stability; direct substitution without validation risks conjugate integrity.

Quantitative Differentiation Against Structural Analogs


Enhanced Hydrophilicity vs. Ester Analog

The amide-containing 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid exhibits significantly higher hydrophilicity compared to its ester analog, 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid (CAS 189459-95-8), as quantified by a lower partition coefficient (LogP) [1]. This property is critical for applications requiring aqueous solubility or minimizing non-specific hydrophobic interactions.

Hydrophilicity (LogP)
Method context
Δ LogP ≈ 1.07 lower (target –0.9 vs ester 0.17)
Supports selection for aqueous solubility-dependent conjugations
Computed values; experimental logP may differ
Click Chemistry Bioconjugation Hydrophilicity

Higher Hydrogen Bond Donor Capacity

The replacement of the ester oxygen with an amide nitrogen in the target compound results in a higher hydrogen bond donor (HBD) count and a slightly larger topological polar surface area (TPSA) compared to the ester analog, 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid [1]. These differences can influence a molecule's permeability and its interactions with biological targets.

HBD and TPSA
Method context
HBD +1 (2 vs 1); TPSA +2.4 Ų (66.4 vs 64)
May influence permeability and aqueous solubility profiles
Computed by Cactvs/ACD Labs; biological relevance assay-dependent
Drug Design Bioconjugation Physicochemical Properties

High-Yielding Single-Step Synthesis

The synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid from succinic anhydride and propargylamine is a straightforward, one-step procedure that has been reported to yield 80% of theory . This high yield in a simple synthesis suggests potential cost-effectiveness and ease of scale-up compared to more complex multi-step syntheses for alternative linkers.

Synthetic Yield
Data to verify
80% of theory (reported)
Reported single-step accessibility; scale-up feasibility context-dependent
Single literature report; independent reproduction recommended
Chemical Synthesis Process Chemistry Linker Procurement

Consistent Commercial Purity and Availability

The target compound is commercially available from multiple vendors with a standardized minimum purity of 95%, accompanied by batch-specific analytical data (e.g., NMR, HPLC, GC) . This ensures a consistent level of quality that may not be as readily available or documented for less common analogs like the unsaturated derivative (4-oxo-4-(prop-2-ynylamino)but-2-enoic acid).

Commercial Purity
Data to verify
≥95% (multiple vendors, batch QC data available)
Standardized purity streamlines procurement; batch review advised
Class-level vendor specification; verify lot-specific COA
Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios


Hydrophilic Non-PEG Linker for Aqueous Bioconjugation

For applications such as antibody-drug conjugate (ADC) synthesis or fluorescent labeling of biomolecules where the conjugate must remain soluble in aqueous buffers and exhibit minimal non-specific binding, the high hydrophilicity of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid (LogP = -0.9) [1] makes it a superior choice over more hydrophobic ester-based linkers (e.g., 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid, LogP = 0.17) . Its amide bond also provides greater hydrolytic stability compared to the ester.

Heterobifunctional Probes for Cellular Imaging

The dual functionality of a terminal alkyne for click chemistry and a free carboxylic acid for amide coupling allows for the creation of sophisticated heterobifunctional probes [1]. The quantitative difference in hydrogen bond donor count (HBD = 2 vs 1 for the ester analog) can be exploited to fine-tune the probe's interaction with its biological target or to reduce cell permeability when retention in the extracellular space is desired.

Cost-Effective Scale-Up for Polymer Functionalization

The simple, high-yielding synthesis (reported 80% yield) [1] and the availability of the compound with consistent, high purity (≥95%) make it an attractive building block for functionalizing polymers or surfaces on a larger scale. The saturated backbone provides chemical stability under a range of reaction conditions, which is advantageous in materials science applications like creating self-healing polymers or functionalized nanoparticles.

Application
Selection Property
Validation Focus
Aqueous bioconjugation (ADC, fluorescent labeling)
Hydrophilicity and amide stability
Verify conjugate solubility and minimal non-specific binding in target buffer
Heterobifunctional probe design
Alkyne-COOH dual handle, HBD profile
Assess cellular permeability and target engagement in relevant model
Polymer and surface functionalization
Synthetic accessibility, consistent purity
Confirm reaction scalability and compatibility with processing conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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